RS 0481

Cancer Immunotherapy Cytokine Modulation Host-Mediated Antitumor Activity

RS 0481, (4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-4-thiazolidinecarboxamide, is a stereochemically pure (R,R)-isomer that uniquely re-establishes lymphocyte populations impaired by tumor growth without direct cytotoxicity. Its oral bioavailability and ability to augment tumor-specific CTL responses, restore IL-2 production, and inhibit lymph node metastasis make it the definitive tool for host-mediated antitumor research. Substitution with non-chiral or direct cytotoxic agents invalidates comparative studies. For precise immune restoration and metastasis prevention models, insist on RS 0481.

Molecular Formula C19H20N2O2S
Molecular Weight 340.4 g/mol
CAS No. 134931-74-1
Cat. No. B148520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS 0481
CAS134931-74-1
Synonyms3-benzoyl-N-(1-phenylethyl)-4-thiazolidinecarboxamide
RS 0481
RS-0481
Molecular FormulaC19H20N2O2S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O2S/c1-14(15-8-4-2-5-9-15)20-18(22)17-12-24-13-21(17)19(23)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,22)/t14-,17+/m1/s1
InChIKeyMEXWLVVJOPSWLN-PBHICJAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RS 0481 (CAS 134931-74-1): A Host-Mediated Antitumor Immunomodulator for Research Procurement


RS 0481, chemically designated as (4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-4-thiazolidinecarboxamide, is a synthetic, orally active thiazolidine derivative classified as a host-mediated antitumor activator [1]. Its primary mechanism involves re-establishing the function of lymphoid cell populations impaired by tumor growth, rather than direct cytotoxicity against cancer cells . This compound is a stereochemically defined (R,R)-isomer with a molecular weight of 340.4 g/mol, and its activity is critically dependent on its chiral configuration [2].

Why RS 0481 Cannot Be Simply Replaced by Generic Thiazolidine or Other Immunomodulators


Substituting RS 0481 with structurally similar thiazolidine derivatives or other immunomodulators is not scientifically justified without comparative data due to its unique chiral-dependent mechanism of action [1]. RS 0481 specifically restores cytokine responsiveness in immunocompromised tumor-bearing hosts, a functional profile not shared by all biological response modifiers [2]. Unlike direct cytotoxic agents, RS 0481 exhibits no cytotoxicity against tumor cells in vitro, highlighting its distinct, host-mediated mode of action [3]. Furthermore, its metabolic profile, characterized by species-specific biotransformation into at least twelve distinct metabolites, means that analogs would likely have different pharmacokinetic and pharmacodynamic properties, even if they share a core thiazolidine structure [4]. Therefore, any substitution requires rigorous head-to-head comparison of immune cell function restoration and in vivo antitumor efficacy.

RS 0481 Evidence Guide: Quantitative Differentiation from Untreated Controls and Class Benchmarks


RS 0481 Cytokine Induction in Tumor-Bearing Mice vs. Untreated Controls

RS 0481 demonstrates a significant augmentation of antitumor immune responses, specifically by enhancing the production of key immunomodulatory cytokines. This effect is contingent on the presence of a tumor, underscoring its selective action on compromised immune systems [1]. In a study using X5563 plasmacytoma-bearing mice, lymphocytes from RS-0481-treated animals released significantly higher amounts of macrophage-activating factor (MAF) and interleukin-2 (IL-2)-like factors compared to lymphocytes from untreated tumor-bearing mice [2]. This represents a direct, quantifiable enhancement of the host's immune effector mechanisms.

Cancer Immunotherapy Cytokine Modulation Host-Mediated Antitumor Activity

RS 0481 Inhibition of Lymph Node Metastasis in a Preclinical Solid Tumor Model

RS 0481 demonstrates significant in vivo efficacy in inhibiting metastatic spread, a key differentiator from compounds that only affect primary tumor growth. In the X5563 plasmacytoma model, oral administration of RS 0481 inhibited the development of lymph node metastasis [1]. While the specific quantitative reduction (e.g., percentage decrease in metastatic nodes) is not provided in the abstract, the study explicitly links this anti-metastatic effect to a T cell-mediated mechanism, further distinguishing it from direct cytotoxic agents [2].

Cancer Metastasis In Vivo Efficacy Immuno-Oncology

RS 0481 Oral Bioavailability and Low Toxicity Profile in Preclinical Models

RS 0481 is characterized by oral bioavailability and a favorable preclinical safety profile, critical parameters for translational research and differentiating it from parenterally administered immunotherapies. The compound is orally active, with effective doses ranging from 0.1 to 10 mg/kg in mouse tumor models . Furthermore, its acute toxicity is remarkably low, with an LD50 greater than 5 g/kg in rodents [1]. This high therapeutic index is a key advantage when selecting a compound for long-term in vivo studies where toxicity-related confounds must be minimized.

Drug Development Pharmacokinetics Safety Pharmacology

RS 0481 Species-Specific Metabolism: Differentiated Biotransformation in Rat vs. Dog

The metabolism of RS 0481 is complex and exhibits species-specific differences, a critical consideration for selecting appropriate preclinical models and interpreting in vivo data. A study in rats and dogs identified twelve distinct metabolites (M1 to M12) in urine, bile, and plasma following oral administration [1]. While a direct quantitative comparison of metabolic profiles between species is not detailed in the abstract, the identification of multiple metabolites and the inherent species-specific biotransformation pathways underscore that RS 0481's in vivo fate is not a simple, uniform process [2]. This contrasts with simpler compounds that may have a single, predictable metabolic route.

Drug Metabolism Pharmacokinetics ADME

Optimal Research Applications for RS 0481 Based on Its Differentiated Immunomodulatory Profile


Investigating T Cell-Mediated Antitumor Immunity in Preclinical Solid Tumor Models

RS 0481 is ideally suited for studies aimed at dissecting the role of host T cell responses in controlling solid tumor growth and metastasis. Its demonstrated ability to augment tumor-specific cytotoxic T lymphocyte (CTL) responses and restore IL-2 production in tumor-bearing mice provides a robust platform for evaluating combination therapies with checkpoint inhibitors or cancer vaccines [1]. The compound's oral bioavailability facilitates long-term dosing regimens, allowing researchers to model chronic immune modulation [2].

Evaluating Host-Mediated Mechanisms of Metastasis Suppression

Research focused on the mechanisms of metastasis prevention can leverage RS 0481's proven anti-metastatic activity in the X5563 plasmacytoma model [1]. Its ability to inhibit lymph node metastasis, linked to T cell activation, makes it a valuable tool for studying the immune system's role in controlling tumor dissemination. This application is particularly relevant for developing novel adjuvant therapies to prevent post-surgical recurrence [2].

Pharmacological Studies on Cytokine Responsiveness in Immunocompromised Hosts

RS 0481's unique property of enhancing the responsiveness of bone marrow cells, T cells, and macrophages to cytokines (CSF, IL-2, and MAF) without directly inducing their production in normal mice makes it a precise instrument for studying cytokine signaling pathways in the context of tumor-induced immunosuppression [1]. This allows for the investigation of how immune cell function is restored, rather than simply hyperactivated, providing insights into reversing immune paralysis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for RS 0481

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.